molecular formula C23H32N4O3 B11580958 1-[2-(diethylamino)ethyl]-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine

1-[2-(diethylamino)ethyl]-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine

Cat. No.: B11580958
M. Wt: 412.5 g/mol
InChI Key: AGECSJDGZZTQDK-UHFFFAOYSA-N
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Description

1-[2-(diethylamino)ethyl]-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(diethylamino)ethyl]-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with 3,4,5-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the diethylaminoethyl group: This step involves the reaction of the intermediate with diethylaminoethyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[2-(diethylamino)ethyl]-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the benzimidazole ring.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

1-[2-(diethylamino)ethyl]-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[2-(diethylamino)ethyl]-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(diethylamino)ethyl]-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.

Properties

Molecular Formula

C23H32N4O3

Molecular Weight

412.5 g/mol

IUPAC Name

1-[2-(diethylamino)ethyl]-N-[(3,4,5-trimethoxyphenyl)methyl]benzimidazol-2-amine

InChI

InChI=1S/C23H32N4O3/c1-6-26(7-2)12-13-27-19-11-9-8-10-18(19)25-23(27)24-16-17-14-20(28-3)22(30-5)21(15-17)29-4/h8-11,14-15H,6-7,12-13,16H2,1-5H3,(H,24,25)

InChI Key

AGECSJDGZZTQDK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C1NCC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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